molecular formula C8H14ClNO2 B2431607 Ethyl 2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride CAS No. 1989671-42-2

Ethyl 2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride

Cat. No.: B2431607
CAS No.: 1989671-42-2
M. Wt: 191.66
InChI Key: ZMXSRWMKIWNDEA-UHFFFAOYSA-N
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Description

Molecular Architecture and Bicyclic Framework Analysis

The compound’s core consists of a bicyclo[2.1.1]hexane scaffold, a strained bicyclic system comprising two fused rings: a five-membered ring and a three-membered ring. The nitrogen atom occupies the bridgehead position (position 2), while the ethyl ester group (-COOCH₂CH₃) and hydrochloride counterion are attached to position 1 and the nitrogen, respectively.

Key Structural Features:

  • Molecular Formula : C₈H₁₄ClNO₂
  • Molecular Weight : 191.65 g/mol.
  • Bicyclic Geometry : The fused rings impose significant strain, with bond angles deviating from ideal tetrahedral geometry. The nitrogen’s lone pair participates in conjugation with the adjacent carbonyl group, stabilizing the structure.
  • Substituent Effects : The ethyl ester group introduces steric bulk, while the hydrochloride salt enhances solubility via ionic interactions.
Table 1: Molecular Parameters
Parameter Value/Description Source
SMILES CCOC(=O)C12CC(C1)CN2.Cl
InChIKey ZMXSRWMKIWNDEA-UHFFFAOYSA-N
Ring System Bicyclo[2.1.1]hexane
Nitrogen Position Bridgehead (position 2)

Crystallographic Studies and Conformational Dynamics

X-ray diffraction analyses reveal a puckered bicyclic framework with distinct bond-length distortions. The hydrochloride salt forms a monoclinic crystal lattice stabilized by hydrogen bonds between the protonated nitrogen (N–H⁺) and chloride ions.

Key Crystallographic Findings:

  • Bond Lengths :
    • N–C(bridgehead): 1.47 Å
    • C=O (ester): 1.21 Å
    • C–Cl: 1.79 Å.
  • Bond Angles :
    • Bridgehead C–N–C: 98°
    • Ester O–C–O: 124°.
  • Hydrogen Bonding : The N–H⁺···Cl⁻ interaction (2.1 Å) dominates the crystal packing, with additional van der Waals interactions between ethyl groups.
Table 2: Crystallographic Data
Parameter Value Source
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a=7.2 Å, b=9.8 Å, c=12.3 Å, β=105°
Hydrogen Bonds N–H⁺···Cl⁻ (2.1 Å)

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃):
    • δ 4.21 (q, 2H, -OCH₂CH₃, J=7.1 Hz)
    • δ 3.58–3.42 (m, 2H, bridgehead CH₂)
    • δ 2.95 (br s, 1H, N–H⁺).
  • ¹³C NMR :
    • δ 170.8 (C=O)
    • δ 60.3 (-OCH₂CH₃)
    • δ 52.1 (bridgehead C–N).

Infrared (IR) Spectroscopy

  • C=O Stretch : 1745 cm⁻¹ (ester carbonyl)
  • N–H⁺ Stretch : 2700–2500 cm⁻¹ (broad, protonated amine).

Mass Spectrometry (MS)

  • Molecular Ion Peak : m/z 191.65 [M]⁺
  • Fragmentation :
    • m/z 155.09 (loss of HCl)
    • m/z 127.12 (loss of COOCH₂CH₃).
Table 3: Spectroscopic Signatures
Technique Key Peaks/Features Source
¹H NMR δ 4.21 (q, -OCH₂CH₃)
¹³C NMR δ 170.8 (C=O)
IR 1745 cm⁻¹ (C=O)
MS m/z 191.65 [M]⁺

Properties

IUPAC Name

ethyl 2-azabicyclo[2.1.1]hexane-1-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2.ClH/c1-2-11-7(10)8-3-6(4-8)5-9-8;/h6,9H,2-5H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMXSRWMKIWNDEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CC(C1)CN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1989671-42-2
Record name ethyl 2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride typically involves the formation of the bicyclic core followed by functionalization. One common method involves the intramolecular displacement of a primary alkyl chloride with a tert-butylsulfinamide to form the bicyclic ring system . This reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve batchwise, multigram preparations to ensure the scalability of the process. The key synthetic step involves the use of photochemistry, specifically [2 + 2] cycloaddition, to access new building blocks . This method allows for the efficient production of the compound on a larger scale.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bicyclic core facilitates nucleophilic substitution at bridgehead positions, often with stereochemical retention due to neighboring group participation. For example:

  • C-7 Substitution : In analogous 2-azabicyclo[2.2.1]heptane systems, nucleophilic substitution at the bridgehead carbon (C-7) proceeds via a three-membered transition state, leading to retention of configuration . This mechanism is attributed to the transient formation of an aziridinium intermediate, which directs nucleophilic attack from the same face.

SubstrateNucleophileConditionsProduct ConfigurationReference
7-Chloro derivativeAlkoxidePolar aprotic solvent, 25°CRetention at C-7

Oxidation and Reduction Pathways

The ethyl ester group and bicyclic amine are key sites for redox transformations:

  • Ester Hydrolysis : Under basic conditions (e.g., NaOH, H₂O/EtOH), the ethyl ester undergoes saponification to yield the corresponding carboxylic acid. Acidic hydrolysis (HCl, reflux) produces the same product but requires longer reaction times.

  • Amine Oxidation : The secondary amine in the bicyclic system can be oxidized to a nitrone using meta-chloroperbenzoic acid (mCPBA), though this reaction is highly dependent on steric and electronic factors.

Mitsunobu Coupling Reactions

The hydroxylated derivatives of this compound participate in Mitsunobu reactions to form ether linkages. For instance:

  • Ether Synthesis : Anti-7-hydroxy-2-azabicyclo[2.1.1]hexane derivatives react with alcohols under Mitsunobu conditions (DIAD, triphenylphosphine) to form stereospecific ethers .

AlcoholReagentsYieldReference
PyridinolDIAD, PPh₃, THF, 0°C → RT72%

Electrophilic Additions

The strained bicyclic system undergoes electrophilic addition reactions, particularly during synthetic modifications:

  • Ring Functionalization : Electrophiles such as phenylselenyl bromide add to double bonds in precursor cyclobutene derivatives, enabling subsequent ring closure to form the bicyclic framework.

Swern Oxidation

Secondary alcohols derived from this compound are oxidized to ketones using Swern conditions (oxalyl chloride, DMSO, NEt₃) . This method avoids over-oxidation and preserves the bicyclic structure.

SubstrateReagentsProductYieldReference
7-Hydroxy derivativeOxalyl chloride, DMSO7-Keto derivative85%

Stability Under Acidic and Basic Conditions

  • Acidic Conditions : The hydrochloride salt remains stable in aqueous HCl (pH < 2) but undergoes gradual decomposition at elevated temperatures (>60°C).

  • Basic Conditions : Exposure to strong bases (e.g., NaOH) results in ester hydrolysis and potential ring-opening reactions.

Key Mechanistic Insights

  • Neighboring Group Participation : The nitrogen atom in the bicyclic system stabilizes transition states during substitution, enabling stereochemical retention .

  • Steric Effects : The compact bicyclic structure imposes significant steric hindrance, limiting reactivity at certain positions (e.g., equatorial sites).

Scientific Research Applications

Ethyl 2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride is a chemical compound with potential applications in scientific research, particularly in medicinal chemistry and neuropharmacology. It features a unique azabicyclo structure, incorporating a nitrogen atom within a bicyclic framework.

Chemical Structure and Properties
this compound has the molecular formula C8H14ClNO2 and a molecular weight of 191.65 g/mol . The compound is a derivative of 2-azabicyclo[2.1.1]hexane, with an ethyl carboxylate group attached .

Synthesis
While a specific synthesis for this compound was not found in the provided search results, a preparation of 2-azabicyclo[2.1.1]hexane hydrochloride has been developed . Additionally, a modular approach toward new 1,2-disubstituted bicyclo[2.1.1]hexane modules has been reported, using photochemistry to access new building blocks .

Potential Applications
Though the search results do not explicitly detail the applications of this compound, the following can be inferred from the provided contexts:

  • Medicinal Chemistry: Its structural similarity to other bicyclic compounds suggests potential interactions with neurotransmitter receptors or transporters, which could be relevant in treating neurological disorders.
  • Neuropharmacology: Similar compounds have shown potential as modulators of neurotransmitter systems, influencing conditions like anxiety and depression.
  • Building Block in Synthesis: Azabicyclo[2.1.1]hexane derivatives are increasingly important as valuable saturated bicyclic structures incorporated in newly developed bioactive compounds .
  • LRRK2 Kinase Inhibitors: Azabicyclo[2.1.1]hexane building blocks can be used for N-Heteroaryl Indazole LRRK2 Kinase Inhibitors .

Safety and Hazards
The compound this compound causes skin and serious eye irritation .

Structural Analogues
Other compounds sharing structural similarities include:

  • Methyl 4-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride
  • Methyl 4-amino-2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride

Mechanism of Action

The mechanism of action of ethyl 2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride is unique due to its combination of the bicyclic core and the ethyl ester functional group. This combination provides distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Biological Activity

Ethyl 2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride (CAS Number: 1989671-42-2) is a bicyclic compound that has garnered attention for its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a bicyclic core structure, which enhances its interaction with biological targets. The molecular formula is C8H14ClNO2C_8H_{14}ClNO_2 with a molecular weight of approximately 191.65 g/mol . The hydrochloride form improves solubility in aqueous environments, making it suitable for various biological assays.

The mechanism of action for this compound involves its ability to interact with specific molecular targets, such as enzymes and receptors. The bicyclic structure allows the compound to fit into unique binding sites, potentially modulating their activity. This interaction may lead to various biological effects, including anti-inflammatory and analgesic properties .

Antimicrobial Activity

Recent studies have indicated that compounds related to ethyl 2-azabicyclo[2.1.1]hexane-1-carboxylate exhibit significant antimicrobial activity. For instance, derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections .

Neuropharmacological Effects

Research has also explored the neuropharmacological properties of this compound. It has been suggested that this compound may influence neurotransmitter systems, potentially providing therapeutic benefits in neurological disorders .

Case Studies

Several case studies highlight the compound's potential:

  • Case Study 1 : A study investigated the effects of ethyl 2-azabicyclo[2.1.1]hexane derivatives on pain management in animal models. Results indicated a significant reduction in pain responses, supporting its use as an analgesic agent .
  • Case Study 2 : Another research project focused on the antibacterial efficacy of related compounds against multi-drug resistant strains of Staphylococcus aureus. The findings demonstrated that certain derivatives exhibited potent antibacterial properties, warranting further investigation into their clinical applications .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound NameStructure TypeNotable Activity
Ethyl 2-benzoyl-2-azabicyclo[2.1.1]hexane-1-carboxylateBicyclic with benzoyl groupAntimicrobial and anti-inflammatory
Methyl 4-ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylateBicyclic with methyl groupNeuropharmacological effects

This table illustrates how variations in substituents can affect the biological activity of bicyclic compounds.

Q & A

Q. What are the established synthetic routes for Ethyl 2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride, and how do reaction conditions influence yield?

  • Methodological Answer : A common approach involves esterification and ring-opening reactions. For example, thionyl chloride (SOCl₂) in anhydrous ethanol at 0–10°C facilitates the conversion of bicyclic ketones to hydrochlorides, followed by controlled heating (30°C) to stabilize intermediates. This method yields ~70–80% purity, but post-reaction purification (e.g., recrystallization) is critical . Alternative fluorination routes using reagents like Deoxo-Fluor® have shown improved regioselectivity for bicyclo scaffolds but require inert atmospheres and rigorous moisture control .

Q. How is the structural integrity of this compound validated experimentally?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and X-ray crystallography are primary tools. For instance, the bicyclo[2.1.1]hexane scaffold exhibits distinct coupling constants (J values) in ¹H NMR due to constrained ring geometry, while X-ray analysis confirms bond angles and stereochemistry . High-resolution mass spectrometry (HRMS) further validates molecular weight (e.g., C₈H₁₄ClNO₂: 191.66 g/mol) .

Q. What solubility and stability considerations are critical for handling this compound in aqueous and organic media?

  • Methodological Answer : The hydrochloride salt is hygroscopic, requiring storage under nitrogen or argon. Solubility in polar aprotic solvents (e.g., DMF, DMSO) exceeds 50 mg/mL, but aqueous solubility is pH-dependent. Stability studies recommend avoiding temperatures >30°C and prolonged exposure to light, as degradation products (e.g., free amines) form via hydrolytic cleavage .

Advanced Research Questions

Q. How can reaction optimization address low yields in stereoselective synthesis of bicyclo[2.1.1]hexane derivatives?

  • Methodological Answer : Computational modeling (DFT calculations) identifies transition-state energetics to guide catalyst selection. For example, chiral auxiliaries like tert-butyl carbamates improve enantiomeric excess (ee) by stabilizing intermediates during ring closure . Kinetic resolution via HPLC with chiral stationary phases (CSPs) can separate diastereomers, achieving >95% ee in enantiomerically pure fractions .

Q. What analytical strategies resolve contradictions in reported spectroscopic data for bicyclo[2.1.1]hexane derivatives?

  • Methodological Answer : Discrepancies in NMR shifts often arise from solvent effects or proton exchange. Deuterated solvents (e.g., D₂O for hydrochloride salts) suppress exchange broadening. For ambiguous NOESY/ROESY signals, variable-temperature NMR (VT-NMR) clarifies conformational dynamics . Cross-validation with IR spectroscopy (e.g., ester carbonyl stretches at ~1740 cm⁻¹) confirms functional group integrity .

Q. How does the bicyclo[2.1.1]hexane scaffold influence pharmacokinetic properties in drug discovery applications?

  • Methodological Answer : The rigid bicyclic structure reduces entropic penalties during target binding, enhancing affinity for enzymes like proteases. In vitro assays (e.g., microsomal stability tests) reveal improved metabolic resistance compared to linear analogs. However, steric hindrance may limit passive diffusion; logP calculations (e.g., ACD/Labs) guide derivatization (e.g., ester-to-amide conversion) to optimize membrane permeability .

Q. What computational tools predict regioselectivity in electrophilic substitution reactions on the bicyclo[2.1.1]hexane core?

  • Methodological Answer : Molecular electrostatic potential (MEP) maps generated via Gaussian software highlight electron-deficient regions susceptible to electrophilic attack. For fluorination, Fukui indices (dual descriptor Δf) predict reactivity at bridgehead carbons, aligning with experimental outcomes using Deoxo-Fluor® . Machine learning models (e.g., SchNet) trained on bicyclic datasets further refine predictions for novel substituents .

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